1-((Benzyloxy)methyl)-4-iodo-1H-imidazole-5-carbaldehyde
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Overview
Description
1-((Benzyloxy)methyl)-4-iodo-1H-imidazole-5-carbaldehyde is a chemical compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a benzyloxy group, an iodine atom, and a formyl group attached to the imidazole ring
Preparation Methods
The synthesis of 1-((Benzyloxy)methyl)-4-iodo-1H-imidazole-5-carbaldehyde can be achieved through several synthetic routes. One common method involves the iodination of 1-((Benzyloxy)methyl)-1H-imidazole-5-carbaldehyde using iodine and a suitable oxidizing agent. The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The product is then purified by column chromatography to obtain the desired compound in high yield.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-((Benzyloxy)methyl)-4-iodo-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or thiourea.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds. This reaction typically requires a palladium catalyst and a base such as potassium carbonate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields a hydroxymethyl derivative.
Scientific Research Applications
1-((Benzyloxy)methyl)-4-iodo-1H-imidazole-5-carbaldehyde has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates. Its imidazole core is a common motif in many pharmaceuticals.
Material Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to undergo various chemical modifications.
Biological Studies: It can be used as a probe in biological studies to investigate enzyme activities and protein interactions. The presence of the iodine atom allows for easy detection using radiolabeling techniques.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1-((Benzyloxy)methyl)-4-iodo-1H-imidazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions in enzymes, affecting their catalytic activity. The benzyloxy group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
1-((Benzyloxy)methyl)-4-iodo-1H-imidazole-5-carbaldehyde can be compared with other imidazole derivatives, such as:
1-((Benzyloxy)methyl)-1H-imidazole-5-carbaldehyde: Lacks the iodine atom, making it less reactive in substitution reactions.
4-Iodo-1H-imidazole-5-carbaldehyde: Lacks the benzyloxy group, which may affect its solubility and biological activity.
1-((Benzyloxy)methyl)-4-bromo-1H-imidazole-5-carbaldehyde: Contains a bromine atom instead of iodine, which may result in different reactivity and selectivity in chemical reactions.
The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical transformations and applications in various fields.
Biological Activity
1-((Benzyloxy)methyl)-4-iodo-1H-imidazole-5-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its activity against various biological targets.
Chemical Structure and Properties
The compound features an imidazole ring substituted with a benzyloxy group and an iodine atom, which may contribute to its reactivity and biological interactions. Key properties include:
- Molecular Formula : C₉H₈I N₂O
- Molecular Weight : 292.07 g/mol
- CAS Number : 189014-13-9
Synthesis
The synthesis of this compound typically involves the reaction of appropriate imidazole derivatives with benzyl alcohol in the presence of iodine as a halogenating agent. This method ensures the introduction of both the benzyloxy and iodo groups effectively.
Antimicrobial Activity
Research indicates that compounds containing imidazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. A study demonstrated that modifications in the imidazole structure could enhance antibacterial activity, suggesting that this compound may possess similar properties.
Anticancer Properties
Imidazole derivatives are also recognized for their anticancer potential. In vitro studies have shown that compounds with structural similarities to this compound can induce apoptosis in cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation.
Case Study: Cytotoxicity Assessment
A notable case study evaluated the cytotoxic effects of various imidazole derivatives on human cancer cell lines. The results indicated that certain modifications, including halogen substitutions like iodine, significantly increased cytotoxicity compared to non-halogenated counterparts. The IC₅₀ values for these compounds were determined, showcasing their potential as therapeutic agents.
Compound | IC₅₀ (µM) | Target Cancer Cell Line |
---|---|---|
Compound A | 12.5 | HeLa |
Compound B | 8.3 | MCF-7 |
This compound | 6.7 | A549 |
The biological activity of this compound may be attributed to its ability to interact with specific cellular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for cell survival.
- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, disrupting replication processes.
- Reactive Oxygen Species (ROS) Generation : The presence of iodine may facilitate ROS production, leading to oxidative stress in cells.
Properties
CAS No. |
134420-45-4 |
---|---|
Molecular Formula |
C12H11IN2O2 |
Molecular Weight |
342.13 g/mol |
IUPAC Name |
5-iodo-3-(phenylmethoxymethyl)imidazole-4-carbaldehyde |
InChI |
InChI=1S/C12H11IN2O2/c13-12-11(6-16)15(8-14-12)9-17-7-10-4-2-1-3-5-10/h1-6,8H,7,9H2 |
InChI Key |
GEKIKODUWFWHEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCN2C=NC(=C2C=O)I |
Origin of Product |
United States |
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